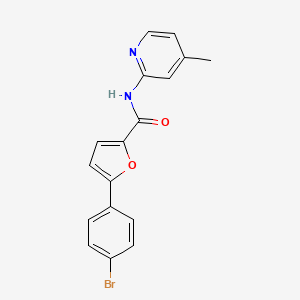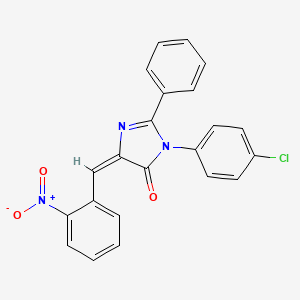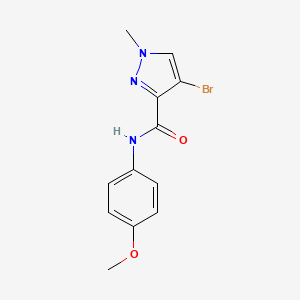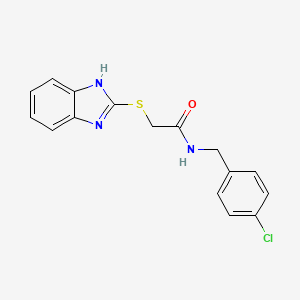
5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide, also known as PAK4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide involves the inhibition of this compound kinase activity. This compound is a member of the PAK family of serine/threonine protein kinases that regulates various cellular processes, including cell proliferation, migration, and survival. The inhibition of this compound by this compound results in the disruption of downstream signaling pathways that are essential for cancer cell survival, leading to apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits this compound kinase activity and induces apoptosis in cancer cells. In vivo studies have demonstrated that this compound inhibits tumor growth and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide in lab experiments include its high potency and specificity for this compound inhibition, which makes it an ideal tool for studying the role of this compound in cancer progression. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide. These include the optimization of the synthesis method to improve the yield and purity of the compound, the development of more potent and selective this compound inhibitors, and the evaluation of the efficacy of this compound in combination with other cancer therapies. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases beyond cancer.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown great potential as a therapeutic agent in cancer treatment. Its high potency and specificity for this compound inhibition make it an ideal tool for studying the role of this compound in cancer progression. However, further research is needed to optimize its synthesis, improve its bioavailability, and evaluate its efficacy in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide involves a multi-step process that includes the reaction of 4-bromoaniline with 4-methyl-2-pyridinecarboxaldehyde, followed by the cyclization of the resulting intermediate with furfural. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of this compound, a protein kinase that plays a crucial role in cancer cell proliferation and metastasis. The inhibition of this compound by this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-N-(4-methylpyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-8-9-19-16(10-11)20-17(21)15-7-6-14(22-15)12-2-4-13(18)5-3-12/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORADLVIEUBBWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine](/img/structure/B4921541.png)
![3-(4-methoxyphenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921545.png)

![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921553.png)

![methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B4921571.png)


![1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine](/img/structure/B4921605.png)

![3-(4-bromophenyl)-1-{4-[(difluoromethyl)sulfonyl]phenyl}-5-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B4921612.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine](/img/structure/B4921614.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4921625.png)
![N-[3-(difluoromethoxy)benzyl]-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide trifluoroacetate](/img/structure/B4921630.png)
